molecular formula C9H18N2O2 B6204787 2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine CAS No. 1854376-05-8

2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine

Cat. No.: B6204787
CAS No.: 1854376-05-8
M. Wt: 186.25 g/mol
InChI Key: CAYJZODLUBDLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2,6-dioxa-9-azaspiro[45]decan-9-yl}ethan-1-amine is a heterocyclic compound characterized by a spiro structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine typically involves the formation of the spiro structure through a series of chemical reactions. One common method involves the reaction of a suitable amine with a diol under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with an appropriate alkylating agent to introduce the ethan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine derivatives with altered functional groups.

Scientific Research Applications

2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with similar structural features but different functional groups.

    2,6-Dioxa-9-azaspiro[4.5]decane: A related compound with a similar spiro structure but lacking the ethan-1-amine group.

Uniqueness

2-{2,6-dioxa-9-azaspiro[45]decan-9-yl}ethan-1-amine is unique due to the presence of both oxygen and nitrogen atoms in its spiro structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1854376-05-8

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(2,6-dioxa-9-azaspiro[4.5]decan-9-yl)ethanamine

InChI

InChI=1S/C9H18N2O2/c10-2-3-11-4-6-13-9(7-11)1-5-12-8-9/h1-8,10H2

InChI Key

CAYJZODLUBDLMF-UHFFFAOYSA-N

Canonical SMILES

C1COCC12CN(CCO2)CCN

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.